Superior Isoform Selectivity for LXRβ Over LXRα Compared to the T0901317 Scaffold
The unlabeled GW3965 pharmacophore, which forms the core of FITC-GW3965, demonstrates a 6.3-fold higher selectivity for the LXRβ isoform over LXRα. This is in stark contrast to the T0901317 scaffold, which is non-selective and potently activates LXRα at a concentration similar to its LXRβ activity. The selectivity profile of the FITC-GW3965 core scaffold makes it the preferred choice for experiments where LXRβ-specific pharmacology must be isolated and studied without confounding LXRα activation [1].
| Evidence Dimension | Receptor Agonism Selectivity (hLXRβ vs. hLXRα EC50 Ratio) |
|---|---|
| Target Compound Data | EC50 hLXRβ = 30 nM; EC50 hLXRα = 190 nM. Calculated LXRβ/LXRα Selectivity Ratio = 6.3 |
| Comparator Or Baseline | Comparator: T0901317 (EC50 hLXRα = 20 nM, EC50 hLXRβ = N/A but known to be a potent dual agonist). Selectivity ratio approaches 1 (non-selective). |
| Quantified Difference | Target compound core exhibits 6.3-fold selectivity for LXRβ over LXRα, whereas T0901317 is a non-selective dual agonist. |
| Conditions | Cell-free receptor binding assay using human LXRα and LXRβ. |
Why This Matters
This selectivity ensures that observed biological effects in LXRβ tracer studies are not confounded by concurrent LXRα activation, a common issue with alternative fluorescent tracers based on non-selective agonists.
- [1] Xi'an Ruixi Biological Technology Co., Ltd. (2025, December 2). FITC-GW3965: Application Scenarios and Case Studies. Retrieved from http://www.xarxbio.com/news/news-147354.html. View Source
